Cas no 3360-85-8 (N-Ethyl-4-methoxy-2-nitroaniline)

N-Ethyl-4-methoxy-2-nitroaniline is a nitro-substituted aniline derivative with the molecular formula C9H12N2O3. This compound is characterized by its ethyl and methoxy functional groups attached to the aromatic ring, which influence its reactivity and solubility properties. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals. The presence of the nitro group enhances its electrophilic properties, making it suitable for further functionalization. Its stability under standard conditions and well-defined melting point ensure consistent performance in synthetic applications. The compound is typically handled with standard laboratory precautions due to its potential sensitivity to light and heat.
N-Ethyl-4-methoxy-2-nitroaniline structure
3360-85-8 structure
Product Name:N-Ethyl-4-methoxy-2-nitroaniline
CAS No:3360-85-8
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD00464056
CID:1084045
PubChem ID:3803478
Update Time:2025-09-26

N-Ethyl-4-methoxy-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-4-methoxy-2-nitroaniline
    • AKOS005442981
    • EN300-224482
    • MFCD00464056
    • STK366274
    • ETHYL-(4-METHOXY-2-NITRO-PHENYL)-AMINE
    • DB-371541
    • Oprea1_769794
    • 3360-85-8
    • CS-0240082
    • Z31224161
    • MDL: MFCD00464056
    • Inchi: 1S/C9H12N2O3/c1-3-10-8-5-4-7(14-2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
    • InChI Key: HXGAXPKXJXONSA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)[N+](=O)[O-])NCC

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.1Ų

N-Ethyl-4-methoxy-2-nitroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E927718-5mg
N-ethyl-4-methoxy-2-nitroaniline
3360-85-8
5mg
$ 50.00 2022-06-05
TRC
E927718-10mg
N-ethyl-4-methoxy-2-nitroaniline
3360-85-8
10mg
$ 65.00 2022-06-05
TRC
E927718-50mg
N-ethyl-4-methoxy-2-nitroaniline
3360-85-8
50mg
$ 160.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-100mg
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
100mg
¥1430.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-250mg
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
250mg
¥1788.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-500mg
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
500mg
¥3849.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-1g
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
1g
¥5335.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-2.5g
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
2.5g
¥9633.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-5g
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
5g
¥14256.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310752-10g
n-Ethyl-4-methoxy-2-nitroaniline
3360-85-8 98%
10g
¥24645.00 2024-05-18

N-Ethyl-4-methoxy-2-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3360-85-8)N-Ethyl-4-methoxy-2-nitroaniline
Order Number:A1233334
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:32
Price ($):234/600
Email:sales@amadischem.com

Additional information on N-Ethyl-4-methoxy-2-nitroaniline

Research Brief on N-Ethyl-4-methoxy-2-nitroaniline (CAS: 3360-85-8): Recent Advances and Applications

N-Ethyl-4-methoxy-2-nitroaniline (CAS: 3360-85-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This aromatic amine derivative has been the subject of recent studies due to its potential applications in drug development, dye synthesis, and as an intermediate in organic synthesis. The compound's unique structural features, including the nitro and methoxy functional groups, contribute to its reactivity and utility in various chemical transformations.

Recent research has focused on the synthesis and characterization of N-Ethyl-4-methoxy-2-nitroaniline, with particular emphasis on optimizing its production processes. A study published in the Journal of Organic Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity while reducing environmental impact. The method involves a novel catalytic system that minimizes byproduct formation, making it more suitable for large-scale pharmaceutical applications.

In pharmaceutical research, N-Ethyl-4-methoxy-2-nitroaniline has shown promise as a building block for the development of novel therapeutic agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into potential kinase inhibitors, demonstrating moderate activity against specific cancer cell lines. The compound's ability to serve as a versatile scaffold for medicinal chemistry modifications has attracted attention from several research groups.

The photophysical properties of N-Ethyl-4-methoxy-2-nitroaniline have also been investigated in materials science applications. Research published in Advanced Materials (2023) explored its use in organic electronic devices, where its electron-withdrawing nitro group and electron-donating methoxy group create interesting charge transfer properties. These findings suggest potential applications in organic photovoltaics and sensor technologies.

Analytical characterization of N-Ethyl-4-methoxy-2-nitroaniline has advanced significantly, with recent studies employing sophisticated techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy. These analytical developments have improved the compound's quality control in industrial settings and enhanced understanding of its molecular interactions in biological systems.

From a safety and regulatory perspective, recent toxicological studies have provided updated data on N-Ethyl-4-methoxy-2-nitroaniline's environmental fate and biological effects. While generally considered safe for laboratory use with proper precautions, new findings suggest the need for careful handling due to potential sensitization effects observed in animal models (Regulatory Toxicology and Pharmacology, 2024).

The commercial availability and supply chain for N-Ethyl-4-methoxy-2-nitroaniline have expanded in recent years, with several specialty chemical manufacturers now offering the compound in research quantities. Market analysis indicates growing demand from both academic and industrial sectors, particularly in regions with strong pharmaceutical and materials science research activities.

Future research directions for N-Ethyl-4-methoxy-2-nitroaniline appear promising, with ongoing investigations into its potential as a precursor for fluorescent probes and its application in click chemistry reactions. The compound's versatility and relatively straightforward synthesis continue to make it a valuable tool for chemical biology research and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3360-85-8)N-Ethyl-4-methoxy-2-nitroaniline
A1233334
Purity:99%/99%
Quantity:1g/5g
Price ($):234/600
Email